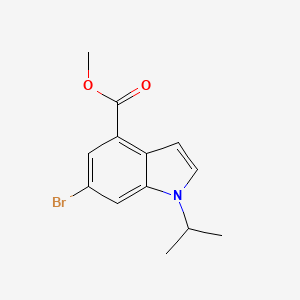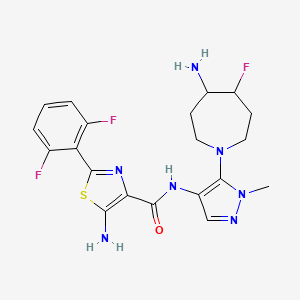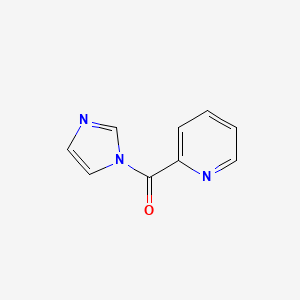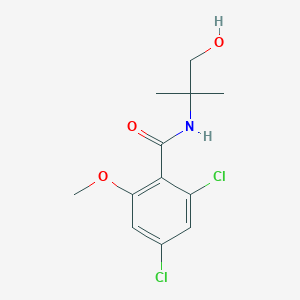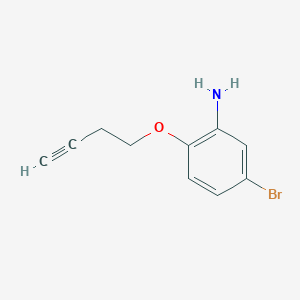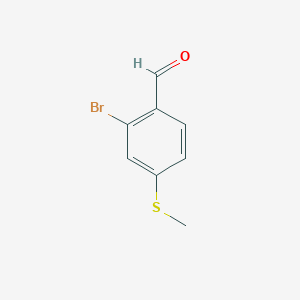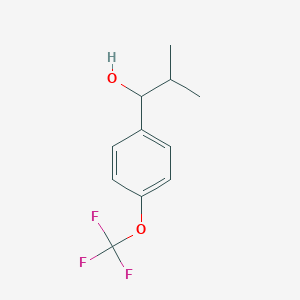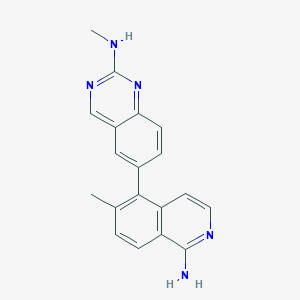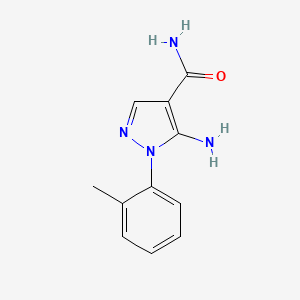
1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- typically involves the reaction of amidrazones with activated nitriles. For instance, N-arylbenzamidrazones can react with ethyl 2-cyano-3-ethoxybut-2-enoate in ethanol, catalyzed by triethylamine, to yield 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives . Another method involves the reaction of amidrazones with bis-(methylthio)methylidene)malononitrile in an ethanol/triethylamine/DMF mixture .
Industrial Production Methods
While specific industrial production methods for 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazole derivatives.
Applications De Recherche Scientifique
1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to their therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1,3-diphenylpyrazole: Known for its use in synthesizing luminophores for OLEDs.
5-Amino-1,2,3-triazole: Used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry.
Hydrazine-coupled pyrazoles: These compounds have shown potent antileishmanial and antimalarial activities.
Uniqueness
1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- stands out due to its specific structural features and the unique biological activities of its derivatives. Its o-tolyl group provides distinct steric and electronic properties, making it a valuable compound for developing new therapeutic agents and materials.
Propriétés
Formule moléculaire |
C11H12N4O |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
5-amino-1-(2-methylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H12N4O/c1-7-4-2-3-5-9(7)15-10(12)8(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16) |
Clé InChI |
QZPHTPXTFSOOGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)N)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
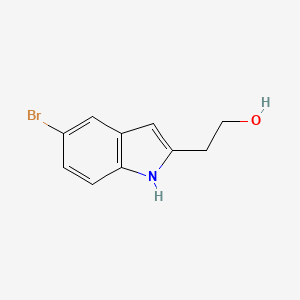
![1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B8571059.png)

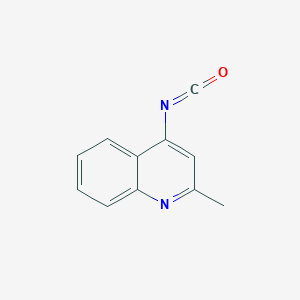
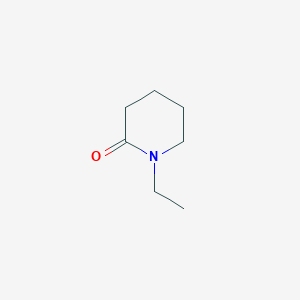
![4-Methylbenzo[b]thiophene-5-carbaldehyde](/img/structure/B8571103.png)
